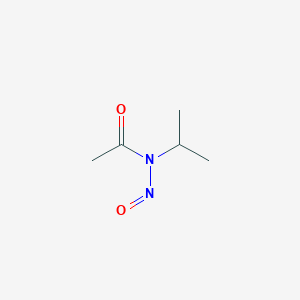
N-Nitroso-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N-nitroso-acetamide is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropyl-N-nitroso-acetamide can be synthesized through the nitrosation of secondary amines. The process typically involves the reaction of N-isopropylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
N-isopropylacetamide+HNO2→N-isopropyl-N-nitroso-acetamide+H2O
The reaction is carried out in a cold acidic solution to ensure the stability of nitrous acid and to promote the formation of the nitroso compound .
Industrial Production Methods
In industrial settings, the production of N-isopropyl-N-nitroso-acetamide involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure high yield and purity of the product. The process is carefully monitored to control the concentration of reactants and the temperature, which are critical factors in achieving efficient nitrosation .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-N-nitroso-acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols or amines can react with the nitroso group under mild acidic or basic conditions
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
N-isopropyl-N-nitroso-acetamide has diverse applications in scientific research:
Biology: Studied for its potential mutagenic and carcinogenic properties, which are important in understanding the mechanisms of cancer development.
Medicine: Investigated for its potential use in drug development, particularly in the design of nitrosamine-based therapeutics.
Industry: Utilized in the production of rubber and other polymers where nitrosamines play a role in the vulcanization process
Mechanism of Action
The mechanism of action of N-isopropyl-N-nitroso-acetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
N-isopropyl-N-nitroso-acetamide is unique due to its specific structural features, including the isopropyl group, which influences its reactivity and biological activity. Compared to other nitrosamines, it has distinct chemical properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
5211-42-7 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-nitroso-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3 |
InChI Key |
GNGHPUIMJXSFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


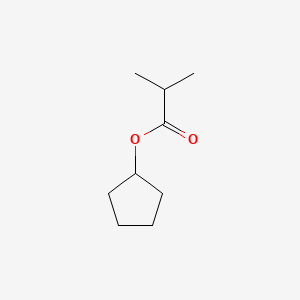
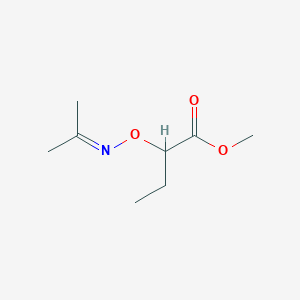
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
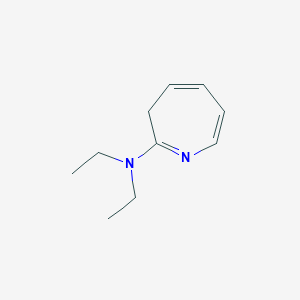

![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
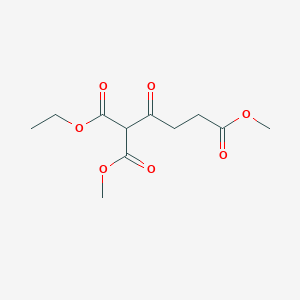
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)






